molecular formula C13H20ClN3OSi B13885114 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B13885114
M. Wt: 297.85 g/mol
InChI Key: NXXARPSAIVBWCZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane is a synthetic organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a trimethylsilane group in the molecule enhances its stability and lipophilicity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine.

    Reaction with Methoxyethyl Group: The 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine is then reacted with a methoxyethyl group under controlled conditions to form the intermediate compound.

    Introduction of Trimethylsilane Group: Finally, the intermediate compound is treated with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilane group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the pyrrolo[2,3-d]pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-d]pyrimidine ring, to form different derivatives.

    Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, hydroxyl derivatives, and other functionalized compounds.

Scientific Research Applications

2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.

    Chemical Biology: It serves as a probe in studying various biological pathways and molecular interactions.

    Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes. The presence of the trimethylsilane group enhances its binding affinity and selectivity towards the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

The uniqueness of 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane lies in its structural features, particularly the presence of the trimethylsilane group, which enhances its stability, lipophilicity, and binding affinity towards molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C13H20ClN3OSi

Molecular Weight

297.85 g/mol

IUPAC Name

2-[(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H20ClN3OSi/c1-10-7-11-12(14)15-8-16-13(11)17(10)9-18-5-6-19(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

NXXARPSAIVBWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1COCC[Si](C)(C)C)N=CN=C2Cl

Origin of Product

United States

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